N-BENZHYDRYL-N'-(2-METHOXY-4-NITROPHENYL)UREA
Overview
Description
N-BENZHYDRYL-N’-(2-METHOXY-4-NITROPHENYL)UREA is an organic compound that belongs to the class of benzhydryl derivatives It is characterized by the presence of a benzhydryl group attached to a urea moiety, with additional substituents including a methoxy group and a nitro group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZHYDRYL-N’-(2-METHOXY-4-NITROPHENYL)UREA typically involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method is the reaction of benzhydrylamine with 2-methoxy-4-nitrophenyl isocyanate under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature, yielding the desired urea derivative in good yield .
Industrial Production Methods
Industrial production of N-substituted ureas, including N-BENZHYDRYL-N’-(2-METHOXY-4-NITROPHENYL)UREA, often involves the use of phosgene as a reagent to generate the corresponding isocyanate from the amine precursor. This method, while efficient, requires careful handling due to the toxicity of phosgene .
Chemical Reactions Analysis
Types of Reactions
N-BENZHYDRYL-N’-(2-METHOXY-4-NITROPHENYL)UREA can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
N-BENZHYDRYL-N’-(2-METHOXY-4-NITROPHENYL)UREA has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-BENZHYDRYL-N’-(2-METHOXY-4-NITROPHENYL)UREA involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzhydryl group may also play a role in modulating the compound’s activity by influencing its binding to target molecules .
Comparison with Similar Compounds
Similar Compounds
Diphenhydramine: A benzhydryl derivative used as an antihistamine.
Orphenadrine: Another benzhydryl compound with muscle relaxant properties.
Clemastine: A benzhydryl derivative used as an antihistamine.
Uniqueness
N-BENZHYDRYL-N’-(2-METHOXY-4-NITROPHENYL)UREA is unique due to the presence of both a methoxy and a nitro group on the phenyl ring, which imparts distinct chemical and biological properties compared to other benzhydryl derivatives .
Properties
IUPAC Name |
1-benzhydryl-3-(2-methoxy-4-nitrophenyl)urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-28-19-14-17(24(26)27)12-13-18(19)22-21(25)23-20(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-14,20H,1H3,(H2,22,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REWSIKZGZBNWIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.